molecular formula C19H19ClN4O2 B12205402 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate

Cat. No.: B12205402
M. Wt: 370.8 g/mol
InChI Key: TUEZKVCQUSTNMM-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate is a complex organic compound that features a combination of pyrimidine, pyrazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized by reacting an appropriate aldehyde with guanidine in the presence of an acid catalyst.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting a β-keto ester with hydrazine hydrate under reflux conditions.

    Coupling of Pyrimidine and Pyrazole: The pyrimidine and pyrazole moieties are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Benzoate Ester: The final step involves esterification of the coupled product with 4-chlorobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure.

    Agrochemicals: Possible application as a pesticide or herbicide.

    Materials Science: Use in the synthesis of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The pyrimidine and pyrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate
  • 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-1H-pyrazol-5-yl benzoate
  • 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-methylbenzoate

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety, which can impart specific chemical and biological properties. This compound’s unique structure allows for diverse interactions with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] 4-chlorobenzoate

InChI

InChI=1S/C19H19ClN4O2/c1-5-16-13(4)23-24(19-21-11(2)10-12(3)22-19)17(16)26-18(25)14-6-8-15(20)9-7-14/h6-10H,5H2,1-4H3

InChI Key

TUEZKVCQUSTNMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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